molecular formula C13H18O3 B3051148 Ethyl (2,3,5-trimethylphenoxy)acetate CAS No. 313988-16-8

Ethyl (2,3,5-trimethylphenoxy)acetate

Cat. No.: B3051148
CAS No.: 313988-16-8
M. Wt: 222.28 g/mol
InChI Key: FZNOVXBANYNJSI-UHFFFAOYSA-N
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Description

Ethyl (2,3,5-trimethylphenoxy)acetate is an organic compound belonging to the ester class Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2,3,5-trimethylphenoxy)acetate typically involves the reaction of 2,3,5-trimethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2,3,5-trimethylphenol and ethyl acetate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed:

    Hydrolysis: 2,3,5-trimethylphenol and ethyl acetate.

    Reduction: 2,3,5-trimethylphenoxyethanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl (2,3,5-trimethylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its ester functionality.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl (2,3,5-trimethylphenoxy)acetate involves its interaction with biological molecules through its ester group. The compound can undergo hydrolysis to release 2,3,5-trimethylphenol, which may interact with specific enzymes or receptors in biological systems. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester used as a solvent and in flavorings.

    Methyl (2,3,5-trimethylphenoxy)acetate: A similar ester with a methyl group instead of an ethyl group.

    2,3,5-Trimethylphenyl acetate: An ester with a similar aromatic structure but different ester group.

Uniqueness: this compound is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 2-(2,3,5-trimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-5-15-13(14)8-16-12-7-9(2)6-10(3)11(12)4/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNOVXBANYNJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC(=C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651833
Record name Ethyl (2,3,5-trimethylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313988-16-8
Record name Ethyl (2,3,5-trimethylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 2,3,5-trimethylphenol and ethyl bromoacetate, the title compound was synthesized in the same manner as in Reference Example 153. Yield: quantitative. Oily matter.
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Synthesis routes and methods II

Procedure details

Using 2,3,5-trimethylphenol and ethylbromoacetate, the title compound was synthesized in the same manner as in Reference Example 153. Yield: quantitative. Oily matter.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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